molecular formula C12H18BrClN2 B1651572 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286264-50-3

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B1651572
CAS No.: 1286264-50-3
M. Wt: 305.64
InChI Key: HLABLTIONMNODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H18BrClN2 and its molecular weight is 305.64. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high selectivity for resistant strains of Plasmodium falciparum, a parasite responsible for malaria . The interaction with the parasite’s enzymes, such as lactate dehydrogenase, is crucial for its antiplasmodial activity. Additionally, this compound can inhibit the growth of the parasite by interfering with its metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. In particular, it has been observed to inhibit the growth of Plasmodium falciparum by disrupting its cellular metabolism . This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. The inhibition of lactate dehydrogenase activity by this compound results in reduced energy production, ultimately affecting the parasite’s survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of lactate dehydrogenase, inhibiting its enzymatic activity . The inhibition of this enzyme disrupts the glycolytic pathway, leading to a decrease in ATP production. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of Plasmodium falciparum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiplasmodial activity with minimal toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway in Plasmodium falciparum . By inhibiting lactate dehydrogenase, this compound disrupts the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in ATP production . This disruption in metabolic flux ultimately affects the parasite’s survival and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it needs to reach the target sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting the growth of Plasmodium falciparum .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXUROVGRCLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.